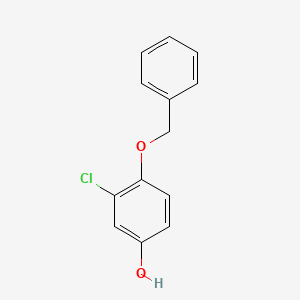

4-(Benzyloxy)-3-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBMHARERZHVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528122 | |

| Record name | 4-(Benzyloxy)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86902-27-4 | |

| Record name | 4-(Benzyloxy)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-3-chlorophenol molecular weight

An In-Depth Technical Guide to 4-(Benzyloxy)-3-chlorophenol: Synthesis, Characterization, and Application in Drug Discovery

Introduction

This compound is a phenolic organic compound that serves as a highly versatile and valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a chlorinated phenol ring protected by a benzyl group, presents a unique combination of chemical reactivity and stability. This makes it a critical building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and benzyloxy groups allows for regioselective modifications, providing a scaffold that can be elaborated into a diverse range of potential drug candidates.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide validated, step-by-step protocols for its synthesis and analytical characterization, and explore its applications as a precursor in modern drug discovery programs. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying causality to ensure robust and reproducible outcomes.

Physicochemical Properties and Structural Data

The identity and purity of a synthetic intermediate are paramount for its successful use in multi-step syntheses. This compound is a solid at room temperature, and its key properties are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthetic procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁ClO₂ | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| IUPAC Name | 3-chloro-4-(phenylmethoxy)phenol | [1] |

| CAS Number | 86902-27-4 | [1] |

| Physical Form | Solid | |

| Boiling Point | 384.4°C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In this context, the key is the selective benzylation of one hydroxyl group of a dihydroxy-chlorobenzene precursor. The choice of starting material is critical for regioselectivity. Using 3-chlorocatechol (3-chloro-1,2-dihydroxybenzene) as the precursor allows for the selective protection of the more sterically accessible hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system. The success of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity is confirmed through rigorous analytical characterization.

Materials and Reagents:

-

3-Chlorocatechol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography mobile phase)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-chlorocatechol (1.0 eq) in anhydrous acetone.

-

Causality: Anhydrous conditions are crucial to prevent side reactions involving water, which could hydrolyze the benzyl chloride or interfere with the base. Acetone is an excellent polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

-

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the potassium phenoxide nucleophile. Using a slight excess ensures complete deprotonation. Vigorous stirring is necessary due to the heterogeneous nature of the mixture.

-

-

Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Causality: Benzyl chloride is the electrophile. A slow, dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated byproducts. A small excess ensures the complete consumption of the starting catechol.

-

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures a constant, controlled reaction temperature. TLC is used to track the consumption of the starting material and the formation of the product.

-

-

Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Causality: The filtration removes the inorganic base. The aqueous wash removes any remaining potassium salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Causality: Anhydrous MgSO₄ is a drying agent that removes residual water from the organic phase. Evaporation of the solvent yields the crude product as an oil or solid.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Causality: Column chromatography is a standard and effective method for purifying organic compounds. It separates the desired product from unreacted starting materials, byproducts (like the dialkylated ether), and other impurities based on differences in polarity.

-

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the structure and assessing the purity of the synthesized this compound is a critical step before its use in subsequent research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

1. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[2] ¹H NMR will confirm the presence of the aromatic protons on both the phenol and benzyl rings, the benzylic methylene protons (a characteristic singlet), and the phenolic hydroxyl proton. ¹³C NMR will show the correct number of carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] A reversed-phase HPLC method is typically employed for phenolic compounds.

Protocol: HPLC Purity Analysis

This protocol outlines a standard method for determining the purity of the synthesized product.

Instrumentation and Conditions:

-

HPLC System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Causality: The C18 stationary phase is nonpolar, making it ideal for retaining organic molecules. Acetonitrile is a common organic modifier used to elute the compound. TFA is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm or 280 nm.

-

Causality: The benzene rings in the molecule have strong UV absorbance at these wavelengths, providing high sensitivity.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute as needed for analysis.

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject the prepared sample solution.

-

Gradient Elution: Run a linear gradient to increase the percentage of the organic solvent (B). A typical gradient might be from 5% B to 95% B over 20 minutes.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Analytical workflow for purity assessment by HPLC.

Applications in Drug Development

The utility of this compound in drug discovery stems from its dual functionality as a protected phenol and a modifiable aromatic scaffold.

-

As a Protected Intermediate: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl.[1] Phenols are often acidic and nucleophilic, which can interfere with subsequent synthetic steps (e.g., Grignard reactions, lithiations). The benzyl ether is stable to a wide range of reagents but can be readily removed under specific conditions, most commonly via catalytic hydrogenation, to unmask the phenol at a later stage in the synthesis. This strategy is fundamental to the construction of complex molecules.

-

As a Bioactive Scaffold: The substituted phenoxy core is a common feature in many biologically active molecules. For example, derivatives of 4-phenoxyphenol have been synthesized and identified as potent androgen receptor (AR) antagonists, which are promising candidates for the treatment of prostate cancer.[4] The 4-(benzyloxy)-3-chloro moiety provides a starting point for creating libraries of such compounds, where modifications can be made to the free hydroxyl group or through further substitution on the aromatic rings to optimize biological activity. Furthermore, the benzyloxy group itself is recognized as an important pharmacophore in drugs targeting the central nervous system.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, coupled with straightforward yet robust synthetic and analytical protocols, make it an accessible and reliable building block. Understanding the principles behind its synthesis and characterization, as detailed in this guide, empowers researchers to utilize this intermediate with confidence. Its proven applicability as a precursor to complex and biologically active scaffolds underscores its continuing importance in the quest for novel therapeutics.

References

-

Cas Number 86902-27-4 | this compound. molecularinfo.com. [Link]

-

Synthesis of 4-benzyloxy-3-chlorobenzoic acid. PrepChem.com. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

-

Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Journal of Chemical and Pharmaceutical Research. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-chlorophenol

Introduction

4-(Benzyloxy)-3-chlorophenol is a valuable substituted phenol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a protected hydroxyl group and a reactive phenolic moiety, makes it a versatile building block for further functionalization. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by established methodologies. The core of this synthesis is a regioselective Williamson ether synthesis, a classic yet powerful transformation in organic chemistry.

This document is intended for researchers, scientists, and professionals in drug development and related fields. It moves beyond a simple recitation of steps to explain the underlying causality for experimental choices, ensuring a robust and reproducible protocol.

Synthetic Strategy: A Regioselective Williamson Ether Synthesis

The chosen synthetic route to this compound is the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[1] In this case, the synthesis involves the reaction of a suitable catechol precursor with benzyl chloride in the presence of a base.

The most logical and readily available starting material for this synthesis is 3-chlorocatechol (3-chloro-1,2-benzenediol).[2] The primary challenge in this approach is achieving regioselectivity. 3-Chlorocatechol possesses two hydroxyl groups at the 1- and 2-positions, and the reaction must be controlled to favor benzylation at the desired 4-position (relative to the chlorine) while minimizing the formation of the isomeric 3-(benzyloxy)-5-chlorophenol and the di-benzylated byproduct.

Causality Behind Regioselectivity:

The regioselectivity of the reaction is dictated by the relative acidity of the two phenolic protons in 3-chlorocatechol. The hydroxyl group at the 1-position is para to the electron-withdrawing chlorine atom, while the hydroxyl group at the 2-position is meta to it. The inductive effect of the chlorine atom increases the acidity of both protons compared to unsubstituted catechol. However, this effect is more pronounced at the para position. Consequently, the hydroxyl group at the 1-position is more acidic and will be preferentially deprotonated by the base. The resulting phenoxide ion is more stable due to better delocalization of the negative charge. This preferential formation of the phenoxide at the 1-position directs the subsequent nucleophilic attack on benzyl chloride to occur at this site, leading to the desired product, this compound.

To further enhance the yield of the mono-benzylated product, the stoichiometry of the reagents is critical. By using a slight excess of 3-chlorocatechol relative to benzyl chloride and the base, the probability of di-benzylation is significantly reduced.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction can be broken down into two key steps:

-

Deprotonation: The base (in this case, potassium carbonate) deprotonates the more acidic phenolic hydroxyl group of 3-chlorocatechol to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-chlorine bond.[1]

The overall transformation is the displacement of the chloride leaving group by the phenoxide, resulting in the formation of the ether linkage.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols. [4] Materials and Reagents:

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 3-Chlorocatechol | 4018-65-9 | 144.55 | 1.45 g | 10.0 | 1.0 |

| Benzyl Chloride | 100-44-7 | 126.58 | 1.07 mL (1.18 g) | 9.3 | 0.93 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.38 g | 10.0 | 1.0 |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 50 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |

| Hexane | 110-54-3 | 86.18 | As needed | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorocatechol (1.45 g, 10.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and anhydrous acetone (50 mL).

-

Addition of Benzyl Chloride: Stir the suspension at room temperature. Slowly add benzyl chloride (1.07 mL, 9.3 mmol) to the mixture dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent, benzyl chloride), allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic salts (potassium chloride and potassium bicarbonate). Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

-

Monitoring Reaction Progress: The use of TLC is crucial for determining the optimal reaction time and ensuring the complete consumption of the starting materials, which prevents unnecessary side reactions and simplifies purification.

-

Stoichiometric Control: The use of a slight excess of 3-chlorocatechol helps to maximize the conversion of the more expensive benzyl chloride and minimizes the formation of the di-benzylated byproduct.

-

Standard Purification Techniques: The work-up and purification steps are standard and effective methods for removing unreacted reagents, byproducts, and inorganic salts, leading to a pure final product.

-

Analytical Verification: The final characterization of the product by spectroscopic methods provides definitive confirmation of its identity and purity.

By adhering to these principles, researchers can confidently execute this synthesis and obtain reliable and reproducible results.

References

-

PubChem. 3-Chlorocatechol. National Center for Biotechnology Information. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules, 28(3), 1349. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

Sources

- 1. "Synthesis of mono- and dialkyl catechol ethers" by Sujitra Dhumrongvaraporn [repository.rit.edu]

- 2. 3-Chlorocatechol | C6H5ClO2 | CID 19928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]

4-(Benzyloxy)-3-chlorophenol starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(Benzyloxy)-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and critical starting materials for the preparation of this compound (CAS No. 86902-27-4), a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The primary focus is on the Williamson ether synthesis, a robust and regioselective method, detailing the causality behind the selection of precursors, reagents, and reaction conditions. This document serves as a practical resource for laboratory-scale synthesis, offering field-proven insights, detailed experimental protocols, and critical safety information to ensure a reproducible and efficient process.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with both a chlorine atom and a benzyloxy group.[1] Its molecular formula is C₁₃H₁₁ClO₂, with a molecular weight of 234.68 g/mol .[1] The strategic placement of these functional groups makes it a versatile building block, particularly in the development of complex therapeutic agents.[1] The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, allowing for further molecular elaboration.[1][3]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound primarily involves the formation of a benzyl ether linkage. The most logical and widely employed strategy is the Williamson ether synthesis, which offers excellent control over regioselectivity. This approach involves the reaction of a phenoxide ion with a benzyl halide.

An alternative, though less controlled, approach would be the direct C-alkylation of a phenol, known as the Friedel-Crafts alkylation. However, this method typically favors the formation of C-C bonds rather than the desired C-O ether linkage and often results in a mixture of ortho- and para-substituted products, alongside potential di-benzylated byproducts.[4][5] Therefore, the Williamson ether synthesis stands as the superior method for achieving the target molecule with high purity and yield.

Core Starting Materials: A Detailed Analysis

The success of the synthesis is fundamentally dependent on the purity and appropriate selection of the following starting materials.

The Phenolic Precursor: 3-Chloro-4-hydroxyphenol

The cornerstone of the synthesis is a phenol with the requisite chloro and hydroxyl substitution pattern. While 3-chloro-4-hydroxyphenol is the direct precursor, a closely related and readily available starting material is 4-hydroxy-3-chlorobenzoic acid .[6][7] Syntheses using this precursor are well-documented and proceed via the benzylation of the phenolic hydroxyl group.[6][7] The carboxylic acid group can then be removed in a subsequent decarboxylation step if the final target is the phenol itself, or it can be used for further derivatization. For the purpose of this guide, we will focus on the direct benzylation of a suitable phenolic precursor.

The Benzylating Agent: Benzyl Halides

The introduction of the benzyl group is accomplished using an electrophilic benzylating agent.

-

Benzyl chloride (C₇H₇Cl) and Benzyl bromide (C₇H₇Br) are the most common choices. Benzyl chloride is often preferred due to its availability and cost-effectiveness.[8] Benzyl bromide is more reactive but also more lachrymatory.[3] The reaction proceeds via a nucleophilic attack from the phenoxide ion on the electrophilic benzylic carbon, displacing the halide ion.[6]

The Role of the Base

A base is essential to deprotonate the phenolic hydroxyl group (pKa ≈ 10), converting it into the much more nucleophilic phenoxide anion. The choice of base influences reaction rate and compatibility with other functional groups.

-

Sodium Hydroxide (NaOH) : A strong, inexpensive base commonly used for this transformation. It readily forms the sodium phenoxide salt in situ.[6][7]

-

Sodium Hydride (NaH) : A powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It is typically used in anhydrous solvents like DMF or THF.[3]

Solvent Selection Criteria

The solvent must dissolve the starting materials and facilitate the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.

-

Methanol (CH₃OH) / Tetrahydrofuran (THF) mixture : This mixed solvent system is effective for dissolving reagents like 4-hydroxy-3-chlorobenzoic acid and sodium hydroxide.[6][7]

-

N,N-Dimethylformamide (DMF) : An excellent polar aprotic solvent that effectively dissolves the phenoxide salt and promotes the Sₙ2 reaction.[3]

Table 1: Physicochemical Properties of Key Starting Materials

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 4-hydroxy-3-chlorobenzoic acid | 51608-38-7 | 172.57 | 339.7 | 1.539 |

| Benzyl Chloride | 100-44-7 | 126.58 | 179 | 1.1 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 1388 | 2.13 |

| Methanol | 67-56-1 | 32.04 | 64.7 | 0.792 |

| Tetrahydrofuran | 109-99-9 | 72.11 | 66 | 0.889 |

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from established literature procedures for the synthesis of the closely related 4-benzyloxy-3-chlorobenzoic acid, which demonstrates the core benzylation step.[6][7]

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation : The base (e.g., NaOH) removes the acidic proton from the phenolic hydroxyl group, forming a highly reactive sodium phenoxide intermediate.

-

Nucleophilic Substitution (Sₙ2) : The phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This results in the displacement of the chloride ion and the formation of the desired benzyl ether bond.[6]

Caption: Mechanism of Williamson Ether Synthesis.

Step-by-Step Experimental Procedure

Materials and Reagents:

| Reagent | Molar Eq. |

| 4-hydroxy-3-chlorobenzoic acid | 1.0 |

| Sodium Hydroxide (1st addition) | 2.0 |

| Benzyl Chloride | 2.9 |

| Sodium Hydroxide (2nd addition) | 1.0 |

| Methanol / THF | Solvent |

| 1N Hydrochloric Acid | For work-up |

Procedure:

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-3-chlorobenzoic acid in a mixed solvent of methanol and tetrahydrofuran.[6][7]

-

Base Addition : Prepare a solution of 2.0 equivalents of sodium hydroxide in water and add it to the reaction mixture with stirring. This will form the sodium phenoxide.[6][7]

-

Addition of Benzylating Agent : Add 2.9 equivalents of benzyl chloride to the mixture.[6][7]

-

First Reflux : Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

-

Saponification : After the initial reflux, add a second portion of sodium hydroxide (1.0 equivalent). Continue to reflux for an additional 2 hours. This step ensures the saponification of any ester intermediates that may have formed.[6][7]

-

Work-up : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 1N hydrochloric acid to precipitate the product.[7]

-

Purification :

Caption: Workflow for the synthesis of 4-benzyloxy-3-chlorobenzoic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy

-

Mass Spectrometry (MS)

-

Melting Point Analysis

Safety Considerations

-

Benzyl Chloride : Is a lachrymator and irritant. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Hydroxide : Is corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Sodium Hydride : Is highly reactive with water and alcohols, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Solvents : Methanol and THF are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis. The key to a successful outcome lies in the careful selection of a suitable phenolic precursor, such as 3-chloro-4-hydroxyphenol or its derivatives, and the controlled execution of the benzylation reaction using a strong base and an appropriate solvent system. By following the detailed protocol and adhering to safety precautions, researchers can confidently prepare this important synthetic intermediate for applications in drug discovery and development.

References

-

Benchchem. 2-Benzyl-3-chlorophenol | High Purity | For Research Use. 4

-

Benchchem. Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid. 6

-

Benchchem. This compound CAS 86902-27-4. 1

-

PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. 7

-

ChemicalBook. 4-Benzyloxy-3-chloro-phenol | 86902-27-4. 2

-

Sigma-Aldrich. 4-Benzyloxy-3-chlorophenol | 86902-27-4.

-

Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol. 8

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. 3

-

Google Patents. US5072017A - Process for the preparation of p-substituted o-benzylphenols. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Benzyloxy-3-chloro-phenol | 86902-27-4 [chemicalbook.com]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(Benzyloxy)-3-chlorophenol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-(Benzyloxy)-3-chlorophenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of this compound through detailed spectral interpretation, predictive analysis, and a robust experimental protocol. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, this method provides direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a structure produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.[3][4] This sensitivity allows for the detailed mapping of functional groups and substituent effects, making it an invaluable tool for both structural verification and the study of molecular dynamics.

Predicted ¹³C NMR Data for this compound

The structure and carbon numbering for this compound are presented below:

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR peak assignment.

Analysis of Substituent Effects:

-

Phenolic Hydroxyl Group (-OH): The -OH group is a strong activating group that shields the ortho and para carbons through resonance, shifting their signals upfield (lower ppm). The ipso-carbon (C1) is strongly deshielded due to the electronegativity of the oxygen atom, causing a downfield shift to approximately 150-155 ppm.[1][6]

-

Chloro Group (-Cl): The chloro substituent exerts a moderate deshielding effect on the ipso-carbon (C3) due to its electronegativity. Its effect on the ortho and para carbons is more complex, involving both inductive withdrawal and weak resonance donation.

-

Benzyloxy Group (-OCH₂Ph): The benzyloxy group behaves as an ether linkage. The oxygen atom deshields the ipso-carbon (C4) and the benzylic carbon (C7). The phenyl ring of the benzyloxy group will exhibit its own set of signals, typically in the 127-137 ppm range.[7]

Predicted Chemical Shift Table:

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent like CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~150 | Ipso-carbon attached to the hydroxyl group; strongly deshielded by oxygen. |

| C2 | ~117 | Ortho to the hydroxyl group and meta to the benzyloxy and chloro groups. |

| C3 | ~120 | Ipso-carbon attached to the chloro group; deshielded by chlorine's electronegativity. |

| C4 | ~148 | Ipso-carbon attached to the benzyloxy group; deshielded by the ether oxygen. |

| C5 | ~116 | Ortho to the benzyloxy group and meta to the hydroxyl and chloro groups. |

| C6 | ~123 | Ortho to the chloro group and meta to the benzyloxy and hydroxyl groups. |

| C7 (CH₂) | ~71 | Benzylic carbon, deshielded by the adjacent oxygen atom. |

| C8 (ipso) | ~136 | Ipso-carbon of the benzyl group, attached to the CH₂ group. |

| C9/C13 (ortho) | ~127 | Ortho-carbons of the benzyl group. |

| C10/C12 (meta) | ~128 | Meta-carbons of the benzyl group. |

| C11 (para) | ~129 | Para-carbon of the benzyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77 ppm, which can serve as an internal reference.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[8]

-

Tune and match the ¹³C probe to the resonant frequency.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon appears as a singlet.[9]

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[2]

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster data acquisition.

-

The number of scans should be sufficient to achieve a good signal-to-noise ratio, typically ranging from a few hundred to several thousand scans, depending on the sample concentration.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks if necessary, although in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[6]

-

Experimental Workflow Diagram:

Caption: Workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, grounded in fundamental principles of NMR spectroscopy. The provided peak assignments and the comprehensive experimental protocol offer a solid foundation for researchers to acquire and interpret high-quality spectral data for this compound and structurally related molecules. The application of these methodologies will facilitate accurate structural confirmation, which is a critical step in any chemical research or drug development pipeline.

References

- Bruker. (n.d.). NMR Spectrometers.

- BenchChem. (2025). Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid. BenchChem.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

- Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin.

- Supporting Information for a chemical synthesis paper. (n.d.).

- Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-297.

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

- Suroso, E., & Permatasari, E. A. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2), 1033-1038.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- 13C NMR spectroscopy • Chemical shift. (n.d.).

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- 13-C NMR Chemical Shift Table.pdf. (n.d.). A generic chemical shift table.

- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of....

-

Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). Retrieved from [Link]

- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

- Muhammad, N. S., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Miyachi, H., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5792-5796.

- ChemicalBook. (n.d.). 4-(BENZYLOXY)-3-CHLOROBENZALDEHYDE synthesis.

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the FT-IR Analysis of 4-(Benzyloxy)-3-chlorophenol

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Benzyloxy)-3-chlorophenol, a key intermediate in organic and pharmaceutical synthesis.[1] This document moves beyond a simple standard operating procedure to detail the causal reasoning behind methodological choices, from sample preparation to spectral interpretation. It is designed to empower researchers to not only acquire high-quality FT-IR data but also to confidently interpret the resulting spectra, ensuring the identity, purity, and structural integrity of the compound. Methodologies are grounded in established spectroscopic principles, featuring detailed protocols, data interpretation tables, and logical workflow diagrams to ensure scientific rigor and reproducibility.

Introduction: The Analytical Imperative

This compound (C₁₃H₁₁ClO₂) is a substituted phenol derivative whose utility as a synthetic building block is of significant interest.[1] Its molecular architecture, featuring a phenolic hydroxyl group, a benzyl ether linkage, and a chlorinated aromatic ring, presents a unique analytical challenge. Verifying the successful synthesis and purity of this intermediate is critical, as the presence of starting materials or byproducts can compromise the yield and safety profile of subsequent drug development stages.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.[2] By probing the vibrational modes of a molecule's functional groups, FT-IR provides a distinct "molecular fingerprint," allowing for unambiguous identification and qualitative assessment.[2] This guide will elucidate the principles and practical steps for robust FT-IR analysis of this specific compound.

Foundational Principles: From Molecular Vibration to Spectrum

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹).[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond (e.g., stretching or bending), the bond absorbs the energy.[2] The resulting spectrum is a plot of this absorption, where peaks correspond to specific functional groups.

For this compound, the key is to correlate its known structural features with their expected absorption regions. The analysis logically divides the spectrum into two primary regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains relatively few, well-defined peaks corresponding to the stretching vibrations of key functional groups like O-H, C-H, and C=C. These are crucial for initial identification.

-

Fingerprint Region (1500-500 cm⁻¹): This complex region arises from the intricate bending and stretching vibrations of the entire molecule, including the C-O and C-Cl bonds. While difficult to assign each peak individually, the overall pattern is unique to the molecule, making it invaluable for confirming identity against a reference standard.[4]

Structural Analysis & Predicted FT-IR Absorption Bands

A priori analysis of the this compound structure allows for the prediction of its characteristic FT-IR absorption bands. This predictive approach is fundamental to accurate spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics & Rationale |

| O-H Stretch | Phenolic Hydroxyl (-OH) | 3500-3200 | Strong, Broad. The broadness is a hallmark of intermolecular hydrogen bonding between phenol molecules in the solid state.[5][6] In dilute solution, a sharper, "free" O-H peak may appear around 3600 cm⁻¹.[6] |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium to Weak, Sharp. These absorptions are characteristic of C-H bonds on benzene rings and typically appear at slightly higher wavenumbers than aliphatic C-H stretches.[7][8] |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 3000-2850 | Medium, Sharp. Arising from the symmetric and asymmetric stretching of the methylene bridge in the benzyl group.[9] |

| C=C Stretch (Aromatic) | Benzene Rings | 1600-1475 | Medium to Strong, Multiple Sharp Peaks. The aromatic rings exhibit several characteristic in-ring carbon-carbon stretching vibrations.[4][8] |

| C-O Stretch (Ether) | Ar-O-CH₂ | ~1240 | Strong. Aromatic ethers typically show a strong, asymmetric C-O-C stretch. The specific position is influenced by conjugation with the aromatic system. |

| C-O Stretch (Phenol) | Ar-OH | ~1220 | Strong. The stretching of the C-O bond in phenols is characteristically strong and appears at a higher frequency than in aliphatic alcohols due to electronic effects from the ring.[4] |

| C-Cl Stretch | Ar-Cl | 850-550 | Medium to Strong. The position of the carbon-chlorine stretch can be variable but is expected in the lower frequency fingerprint region.[7] |

| C-H Out-of-Plane Bend | Aromatic C-H | 900-675 | Strong. The pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene rings.[8] |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following workflow is designed to minimize artifacts and ensure data integrity. The Attenuated Total Reflectance (ATR) technique is recommended as the primary method due to its minimal sample preparation, speed, and excellent reproducibility for solid samples.[3][10][11]

Diagram: FT-IR Analysis Workflow

Caption: A validated workflow for ATR-FT-IR analysis.

Step-by-Step Methodology for ATR-FTIR

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the desiccator within the instrument housing is active to minimize water vapor interference.

-

-

Background Collection (Self-Validation Step):

-

Rationale: This critical step measures the ambient atmosphere (CO₂ and H₂O) and any inherent signal from the ATR crystal. The instrument software will subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

-

Protocol:

-

Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a lint-free wipe. Ensure the solvent fully evaporates.[12]

-

Lower the instrument's pressure arm to ensure it is clear of the crystal.

-

Initiate a "Background Scan" using the instrument's software. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

-

-

-

Sample Application and Analysis:

-

Rationale: ATR spectroscopy relies on intimate contact between the sample and the crystal surface.[13] An evanescent wave penetrates a few microns into the sample, generating the spectrum.[11] Insufficient contact will result in a weak, poor-quality signal.

-

Protocol:

-

Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the clean ATR crystal.[12]

-

Lower the pressure arm onto the sample until the software indicates that sufficient pressure has been applied. This ensures consistent and firm contact.

-

Initiate the "Sample Scan" using the same parameters as the background scan.

-

-

-

Data Processing and Cleaning:

-

Rationale: Raw ATR spectra have slight distortions due to the nature of the measurement. A built-in ATR correction algorithm should be applied to make the spectrum comparable to traditional transmission spectra.[10]

-

Protocol:

-

After acquisition, use the instrument software to apply an ATR correction.

-

Perform an automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Label the significant peaks using the peak-picking tool in the software.

-

-

Spectral Interpretation: Correlating Structure with Data

Interpreting the spectrum involves matching the observed peaks to the predicted vibrations from Section 3.

Diagram: Structure-Spectrum Correlation

Caption: Mapping molecular functional groups to their FT-IR spectral regions.

Analytical Walkthrough of a Typical Spectrum:

-

O-H Region (3500-3200 cm⁻¹): Look for a prominent, broad absorption centered around 3300 cm⁻¹. Its presence is a strong indicator of the phenolic hydroxyl group and confirms intermolecular hydrogen bonding.[14] The absence of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ helps rule out carboxylic acid impurities.

-

C-H Region (3100-2850 cm⁻¹): Expect to see weaker, sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[8] Just below 3000 cm⁻¹, peaks corresponding to the methylene C-H stretches of the benzyl group should be visible.[9]

-

Aromatic C=C Region (1600-1475 cm⁻¹): A series of sharp absorptions in this region confirms the presence of the benzene rings.

-

Fingerprint Region (< 1500 cm⁻¹): This region should contain several strong peaks. Specifically, look for the strong C-O stretching bands of the ether and phenol moieties (~1240-1220 cm⁻¹). The C-Cl stretch will also be present in the lower end of this range. The overall pattern in this region should be compared to a reference spectrum for final identity confirmation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the correlation between the molecule's functional groups and their spectral absorptions, researchers can confidently and rapidly assess the identity and quality of this vital synthetic intermediate. The ATR-FTIR methodology outlined in this guide provides a robust, efficient, and self-validating protocol that ensures high-quality, reproducible data essential for advancing research and development in the pharmaceutical industry.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Retrieved January 9, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved January 9, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Mu, Y., et al. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 91(7), 1049-1052. [Link]

-

Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved January 9, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity of the Hydroxyl Group in 4-(Benzyloxy)-3-chlorophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-chlorophenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its synthetic utility is largely dictated by the reactivity of its phenolic hydroxyl group, which is modulated by the electronic interplay of the chloro and benzyloxy substituents on the aromatic ring. This guide provides an in-depth analysis of the hydroxyl group's reactivity, focusing on its acidic nature and its role as a potent nucleophile in O-alkylation and O-acylation reactions. We explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic application of this molecule in the synthesis of complex bioactive compounds. This document serves as a technical resource for professionals seeking to leverage the unique chemical properties of this compound in drug discovery and development.

Molecular Profile and Synthetic Relevance

Structure and Nomenclature

This compound is a disubstituted phenol featuring a chloro group at position 3 and a benzyloxy group at position 4, relative to the hydroxyl functionality. The strategic placement of these groups creates a unique electronic environment that governs the molecule's reactivity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁ClO₂ |

| Molecular Weight | 234.68 g/mol |

| CAS Number | 14854-65-2 |

| Appearance | Off-white to pale yellow solid |

Significance in Medicinal Chemistry

Substituted phenols are pivotal structural motifs in a vast array of pharmaceuticals. This compound, in particular, serves as a versatile intermediate. Its benzyloxy group acts as a protecting group for a hydroquinone system, which can be revealed in later synthetic stages, while the chloro and hydroxyl groups provide handles for further functionalization. Derivatives of this scaffold have been incorporated into molecules targeting a range of biological pathways, including androgen receptor antagonists for prostate cancer therapy and monoamine oxidase (MAO) inhibitors.[1][2] The ability to selectively react at the hydroxyl position is therefore critical for its application in complex, multi-step syntheses that are common in the pharmaceutical industry.[3]

Electronic Landscape and its Influence on Reactivity

The reactivity of the hydroxyl group in this compound is not considered in isolation. It is a direct consequence of the combined electronic effects of the chloro and benzyloxy substituents.

Analysis of Substituent Effects

-

Hydroxyl Group (-OH): As a substituent on the benzene ring, the hydroxyl group is a powerful activating, ortho, para-director for electrophilic aromatic substitution (EAS).[4][5] Its lone pair of electrons strongly donates into the π-system via resonance (+M effect).

-

Chloro Group (-Cl): Located meta to the hydroxyl group, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect increases the acidity of the phenolic proton.[6][7]

-

Benzyloxy Group (-OCH₂Ph): Positioned para to the hydroxyl group, the benzyloxy group is a strong electron-donating group through resonance (+M effect), which can decrease the acidity of the phenol compared to an unsubstituted phenol.[8]

The net result is a finely balanced electronic system. The chloro group's -I effect enhances the proton's acidity, while the benzyloxy group's +M effect tempers it. This balance dictates the conditions needed for deprotonation and subsequent nucleophilic attack.

Acidity of the Phenolic Hydroxyl Group

Phenols are significantly more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[9][10] For this compound, the acidity is modulated by its substituents.

-

Increased Acidity: The electron-withdrawing chloro group stabilizes the phenoxide conjugate base through induction, making the hydroxyl proton more acidic than in an unsubstituted phenol.[8]

-

Decreased Acidity: The electron-donating benzyloxy group destabilizes the phenoxide ion by pushing electron density into the already electron-rich ring, making the hydroxyl proton less acidic.[9]

The net pKa is a balance of these opposing effects. However, the phenolic proton remains sufficiently acidic to be readily removed by common bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), which is the crucial first step for most reactions at the hydroxyl oxygen.[4]

Key Reactions of the Hydroxyl Group

The primary reactivity of the hydroxyl group is nucleophilic, following deprotonation to the more potent phenoxide nucleophile.

Nucleophilic Reactivity: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for forming ethers.[11] It proceeds via an Sₙ2 mechanism where the phenoxide ion attacks a primary alkyl halide.[12] This reaction is fundamental for introducing a variety of alkyl or substituted alkyl groups onto the phenolic oxygen.

The process involves two key steps:

-

Deprotonation: A base abstracts the acidic phenolic proton to form a sodium or potassium phenoxide salt. This step is typically fast and irreversible with a strong enough base.

-

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether linkage. For this step to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.[11]

This protocol describes a representative O-alkylation of this compound using 2-chloroethyl methyl ether.

Materials and Reagents

| Reagent | Molar Eq. | Amount |

|---|---|---|

| This compound | 1.0 | (e.g., 2.35 g, 10 mmol) |

| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | (e.g., 2.76 g, 20 mmol) |

| 2-Chloroethyl methyl ether | 1.2 | (e.g., 1.13 g, 12 mmol) |

| N,N-Dimethylformamide (DMF), anhydrous | - | (e.g., 50 mL) |

Procedure

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

-

Reagent Addition: Add 2-chloroethyl methyl ether (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Nucleophilic Reactivity: O-Acylation (Esterification)

O-acylation converts the phenolic hydroxyl group into an ester functionality using an acylating agent like an acyl chloride or anhydride. This reaction is often performed under basic conditions, such as the Schotten-Baumann reaction, or using phase-transfer catalysis (PTC) for enhanced efficiency.[13]

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, generated in situ by a base, attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion to yield the stable phenyl ester. The use of a base is crucial to neutralize the HCl byproduct.[9]

This protocol details a straightforward O-acylation using acetyl chloride and a base catalyst.

Materials and Reagents

| Reagent | Molar Eq. | Amount |

|---|---|---|

| This compound | 1.0 | (e.g., 2.35 g, 10 mmol) |

| Pyridine, anhydrous | 1.5 | (e.g., 1.19 g, 15 mmol) |

| Acetyl Chloride | 1.2 | (e.g., 0.94 g, 12 mmol) |

| Dichloromethane (DCM), anhydrous | - | (e.g., 50 mL) |

Procedure

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (50 mL) in a dry round-bottom flask under a nitrogen atmosphere. Add a magnetic stir bar.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the cold, stirring solution over 10-15 minutes. A precipitate of pyridinium hydrochloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

-

Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl(aq). Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.

Contextual Reactivity: The Hydroxyl Group as a Directing Group

While this guide focuses on reactions at the hydroxyl group, its role in directing reactions on the aromatic ring is a defining feature of its overall chemical personality.

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is one of the most powerful activating groups for electrophilic aromatic substitution (EAS).[9][14] It donates electron density into the ring through resonance, stabilizing the cationic Wheland intermediate formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene.[15]

Regioselectivity: Predicting Substitution Patterns

The hydroxyl group is a strong ortho, para-director.[5][14] This means that incoming electrophiles will preferentially add to the carbon atoms at positions 2, 4, and 6 relative to the hydroxyl group. In this compound:

-

The para position (C4) is blocked by the benzyloxy group.

-

One ortho position (C2) is available.

-

The other ortho position (C6) is also available.

Therefore, electrophilic substitution will occur primarily at the C2 and C6 positions. The final product distribution between these two sites will be influenced by steric hindrance from the adjacent substituents.

Conclusion

The hydroxyl group of this compound is a versatile and highly reactive functional group. Its acidity, governed by the electronic push-pull of the adjacent chloro and benzyloxy groups, allows for facile deprotonation to a potent phenoxide nucleophile. This nucleophilicity is the cornerstone of its synthetic utility, enabling straightforward O-alkylation and O-acylation reactions that are essential for building molecular complexity. Furthermore, its powerful activating and directing effects in electrophilic aromatic substitution provide a predictable pathway for functionalizing the aromatic core. A thorough understanding of these reactivity principles is paramount for researchers and drug development professionals aiming to effectively utilize this compound as a key building block in the synthesis of novel therapeutics.

References

Sources

- 1. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenols | Research Starters | EBSCO Research [ebsco.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. byjus.com [byjus.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Electrophilic substitution on 4-(Benzyloxy)-3-chlorophenol

An In-Depth Technical Guide to the Regioselective Electrophilic Substitution of 4-(Benzyloxy)-3-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on this compound. This substrate presents a classic case study in regioselectivity, governed by the complex interplay of a strongly activating hydroxyl group, a deactivating ortho-, para-directing chloro group, and a bulky, activating benzyloxy group. This document, intended for researchers and drug development professionals, elucidates the mechanistic principles that determine the site of electrophilic attack. It further provides detailed, field-proven protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation, while addressing the specific challenges posed by this highly activated and sterically hindered system.

Introduction: The Substrate and Electrophilic Aromatic Substitution

This compound is a polysubstituted aromatic compound valuable as an intermediate in organic synthesis. Its reactivity in electrophilic aromatic substitution—a fundamental class of reactions for functionalizing aromatic rings—is not straightforward.[1] The outcome of such reactions is dictated by the substituent groups already present on the benzene ring, which influence both the reaction rate and the position of the incoming electrophile.[2]

The phenol moiety contains a hydroxyl (-OH) group, which is a powerful activating group that significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[3][4] This activation is so potent that reactions often proceed under much milder conditions than those required for benzene itself.[5] The substituents on this compound—hydroxyl, chloro, and benzyloxy—each exert distinct electronic and steric effects, creating a competitive landscape that ultimately determines the regiochemical outcome.

Mechanistic Considerations: A Deep Dive into Regioselectivity

The prediction of the major product in an EAS reaction on a polysubstituted ring requires a careful evaluation of the directing effects of each group.

-

Hydroxyl Group (-OH) at C1: This is the most influential group on the ring. It is a strongly activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the ring via a resonance (+M) effect.[6][7][8] This donation stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.[3]

-

Chloro Group (-Cl) at C3: Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs that can be donated through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[9][10] Therefore, the chloro group directs to C2, C4, and C6, while simultaneously slowing the reaction down.

-

Benzyloxy Group (-OBn) at C4: Similar to the hydroxyl group, the benzyloxy group is activating and ortho-, para-directing due to the resonance effect of the ether oxygen. Its activating strength is comparable to that of a hydroxyl group, but its steric bulk is significantly greater.

Predictive Analysis of Substitution Sites

The available positions for substitution on the this compound ring are C2, C5, and C6. The para position relative to the dominant -OH group is blocked by the benzyloxy group.

-

Position C2: This site is ortho to the powerfully activating -OH group and ortho to the deactivating -Cl group. The directing effects are synergistic in terms of position, but the activating influence of the -OH group is counteracted by the deactivating inductive effect of the adjacent -Cl. Steric hindrance from the C3-chloro group may also disfavor attack at this position.

-

Position C5: This site is ortho to the activating -OBn group, but meta to the strongly activating -OH group and the deactivating -Cl group. Attack at a position meta to the strongest activating group is generally disfavored.

-

Position C6: This site is ortho to the strongly activating -OH group and para to the deactivating, but ortho-, para-directing -Cl group. This position benefits from the strong activation of the hydroxyl group and the resonance-directing effect of the chlorine atom, without significant steric hindrance from adjacent groups.

The following diagram visually summarizes the directing influences on the substrate.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Experimental Protocols for Electrophilic Substitution

The high activation of the phenol ring requires careful selection of reaction conditions to prevent polysubstitution and oxidative side reactions.[11]

Nitration

Direct nitration of highly activated phenols with standard concentrated nitric/sulfuric acid mixtures can be aggressive, leading to oxidation and the formation of complex mixtures. Milder, more controlled conditions are preferable. A well-regarded method for the regioselective ortho-nitration of phenols utilizes cerium (IV) ammonium nitrate (CAN).[12]

Protocol: Regioselective Nitration using CAN

This protocol is adapted from established methods for the ortho-nitration of substituted phenols.[12][13]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Moles (mmol) |

| This compound | 1.0 | 234.67 | 2.35 g | 10.0 |

| Cerium (IV) Ammonium Nitrate (CAN) | 1.1 | 548.22 | 6.03 g | 11.0 |

| Sodium Bicarbonate (NaHCO₃) | 1.2 | 84.01 | 1.01 g | 12.0 |

| Acetonitrile (CH₃CN) | - | - | 50 mL | - |

| Deionized Water | - | - | 100 mL | - |

| Ethyl Acetate | - | - | 3 x 50 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound and sodium bicarbonate in acetonitrile. Stir the mixture at room temperature for 15 minutes.

-

Addition of Nitrating Agent: Add cerium (IV) ammonium nitrate (CAN) portion-wise to the stirred solution over 20-30 minutes. Maintain the temperature at or below 25 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the resulting orange-red mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Pour the reaction mixture into 100 mL of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-